(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
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Description
(11Z)-N-(2-methoxyphenyl)-11-[(4-methylphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C30H29N3O3 and its molecular weight is 479.58. The purity is usually 95%.
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Scientific Research Applications
ATM Kinase Inhibition
The compound is related to a series of 3-quinoline carboxamides, which have been discovered as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors, including similar compounds, have been optimized for efficacy in combination with DNA strand break (DSB)-inducing agents in disease models, highlighting their potential in therapeutic applications related to DNA damage response pathways (Degorce et al., 2016).
Diuretic Properties
Another research avenue involves derivatives of the quinoline class, which possess strong diuretic properties. These compounds, like the one , can potentially be used as new remedies for hypertension. Polymorphic modifications of such compounds show variations in crystal packing, indicating the versatility in their physical properties and potential biomedical applications (Shishkina et al., 2018).
Antimicrobial Activity
Compounds structurally related to the quinoline carboxamide have been synthesized and found to exhibit significant antibacterial and antifungal activities. These findings suggest potential applications in treating infectious diseases, with some of these compounds showing efficacy comparable or superior to standard drugs (Zhuravel et al., 2005).
Antibacterial and Cytotoxic Activity
Similar quinoline derivatives have been synthesized and evaluated for their antibacterial activity and DNA gyrase inhibition. Some of these compounds have shown potent in vivo antibacterial activity, indicating potential use in antimicrobial therapies (Jinbo et al., 1993). Additionally, quinoline carboxamide derivatives have been tested for cytotoxic activity against various cancer cell lines, with some compounds exhibiting potent cytotoxic effects, suggesting their use in cancer treatment (Deady et al., 2003).
Peripheral Benzodiazepine Receptors Visualization
Quinoline-2-carboxamide derivatives have been labeled for potential use as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). This indicates their potential application in diagnostic imaging and neurology (Matarrese et al., 2001).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-methylphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-19-11-13-22(14-12-19)31-30-24(29(34)32-25-9-3-4-10-26(25)35-2)18-21-17-20-7-5-15-33-16-6-8-23(27(20)33)28(21)36-30/h3-4,9-14,17-18H,5-8,15-16H2,1-2H3,(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBQRQAYRQYGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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